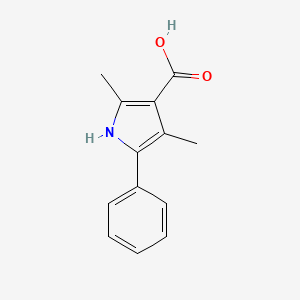

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C13H13NO2/c1-8-11(13(15)16)9(2)14-12(8)10-6-4-3-5-7-10/h3-7,14H,1-2H3,(H,15,16) |

InChI Key |

ZAVFMNSWALPFFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Methodological & Application

Application Note: A Comprehensive Guide to the Paal-Knorr Synthesis of N-Substituted Pyrroles

Introduction

The N-substituted pyrrole motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and reliable methods for constructing this valuable heterocycle.[3][4] This reaction facilitates the condensation of a 1,4-dicarbonyl compound with a primary amine, offering a synthetically valuable and operationally simple route to a diverse range of substituted pyrroles.[1][3]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals. It covers the underlying scientific principles, offers a detailed and adaptable experimental protocol, and presents troubleshooting insights to ensure successful synthesis.

Scientific Principles & Reaction Mechanism

The Paal-Knorr synthesis is typically conducted under neutral or weakly acidic conditions.[5] While the reaction has been used for over a century, its detailed mechanism was a subject of study for decades, with key insights elucidated in the 1990s.[3] The accepted mechanism avoids the formation of an enamine intermediate and instead proceeds through a pathway involving hemiaminal intermediates.[5]

The reaction commences with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal.[1][3] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group.[2] This ring-closing step is often the rate-determining step of the reaction.[6] The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes a double dehydration to eliminate two molecules of water, yielding the final, stable aromatic pyrrole ring.[1][6] The use of a weak acid, such as acetic acid, can accelerate the reaction; however, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[5]

Caption: Reaction mechanism of the Paal-Knorr synthesis.

General Protocol & Optimization Parameters

The versatility of the Paal-Knorr synthesis allows for a wide range of substrates and reaction conditions. The choice of solvent, catalyst, and temperature can be tailored to the specific reactivity of the starting materials. Recent advancements have introduced greener and more efficient methodologies, such as microwave-assisted synthesis and the use of solid-supported catalysts.[2][7]

| Parameter | Common Choices & Considerations | Rationale & Impact |

| 1,4-Dicarbonyl | 2,5-Hexanedione, Acetonylacetone, other substituted 1,4-diketones. | The structure of the dicarbonyl defines the substitution pattern at the 2, 3, 4, and 5 positions of the pyrrole ring. |

| Amine | Ammonia, primary aliphatic amines, anilines (with EWG or EDG).[6] | The amine determines the N-substituent of the pyrrole. Less nucleophilic amines (e.g., with strong electron-withdrawing groups) may require more forcing conditions.[8] |

| Catalyst | Acetic acid, p-Toluenesulfonic acid (p-TsOH), HCl, Iodine, Montmorillonite KSF clay, Alumina.[6][7][9] | A weak acid is generally sufficient to catalyze the reaction by protonating a carbonyl group, making it more electrophilic. Solid acids offer easier workup and recyclability.[7] |

| Solvent | Ethanol, Methanol, Acetic Acid, Toluene, Water, or solvent-free.[2][7] | The solvent choice depends on the solubility of the reactants. Solvent-free conditions are often possible and are environmentally preferable.[7] |

| Temperature | Room Temperature to Reflux (typically 60-120 °C). | Heating accelerates the reaction, especially the cyclization and dehydration steps. Microwave irradiation can significantly reduce reaction times.[2][8] |

| Reaction Time | 15 minutes to 24 hours.[8] | Monitored by Thin Layer Chromatography (TLC) until consumption of the limiting reagent. Microwave-assisted protocols can be as short as 2-10 minutes.[2] |

Detailed Experimental Protocol: Synthesis of 1-Phenyl-2,5-dimethylpyrrole

This protocol provides a representative example of an N-substituted pyrrole synthesis using conventional heating.

Materials:

-

2,5-Hexanedione (1.0 eq)

-

Aniline (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction and chromatography)

-

Silica gel for column chromatography

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Aniline is toxic and readily absorbed through the skin. Handle with care.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (e.g., 1.14 g, 10 mmol, 1.0 eq) and aniline (e.g., 0.93 g, 10 mmol, 1.0 eq).

-

Solvent/Catalyst Addition: Add glacial acetic acid (20 mL). The acetic acid acts as both the solvent and the acid catalyst.

-

Heating: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). Spot the starting materials for reference. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the limiting starting material.

-

Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until gas evolution ceases and the pH is neutral or slightly basic (pH ~7-8).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Workup - Washing & Drying: Combine the organic extracts and wash them sequentially with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification - Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification - Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford the pure 1-phenyl-2,5-dimethylpyrrole.

-

Characterization: Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

Caption: General experimental workflow for Paal-Knorr synthesis.

References

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

RSC Publishing. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

-

ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

-

Scribd. Pyrrole Synthesis Methods Review. [Link]

-

YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.[Link]

-

PubMed. Simple synthesis of substituted pyrroles. [Link]

-

Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]

-

Chem-Station Int. Ed. Paal-Knorr Thiophene Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing catalyst concentration for pyrrole condensation

Welcome to the Technical Support Center for Macrocycle Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate porphyrins, corroles, and dipyrromethanes (DPMs). Pyrrole condensation is a notoriously temperamental process; the delicate balance of this reaction hinges almost entirely on the concentration and nature of the acid catalyst.

Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind catalyst optimization so you can build self-validating, reproducible experimental workflows.

Part 1: Core Reaction Pathway & Catalyst Influence

To troubleshoot pyrrole condensations, you must first understand how the acid catalyst dictates the fate of the pyrrole-carbinol intermediate. The diagram below illustrates the critical junctures where catalyst concentration drives either successful macrocyclization or catastrophic side reactions.

Mechanistic pathway of pyrrole condensation highlighting catalyst-driven side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my Lindsey porphyrin synthesis yielding a black, intractable tar instead of the porphyrinogen intermediate? A1: You are observing polypyrrole formation, a direct consequence of catalyst over-concentration or insufficient substrate dilution. Pyrrole is highly susceptible to electrophilic aromatic substitution. Under high Brønsted acid concentrations, the rate of intermolecular condensation drastically outpaces the intramolecular cyclization required to form the porphyrinogen macrocycle.

-

The Fix: Ensure your reactant concentrations are strictly maintained at high dilution (typically 10 mM for both pyrrole and aldehyde)[1]. If using Trifluoroacetic acid (TFA), keep the concentration around 10–30 mM. Alternatively, switch to a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂), which coordinates with pyrrole nitrogens and can suppress linear oligomerization[2].

Q2: I am synthesizing an asymmetric trans-A₂B₂ porphyrin from a dipyrromethane and an aldehyde. My mass spec shows a statistical mixture of A₄, A₃B, A₂B₂, AB₃, and B₄. How do I stop substituent scrambling? A2: Substituent scrambling is caused by the reversibility of the pyrrole-carbinol condensation under acidic conditions. When the acid concentration is too high, or the reaction time is too long, the thermodynamic equilibrium favors the acidolytic cleavage of the dipyrromethane C-C bonds, releasing free pyrrole and aldehyde units that recombine randomly[3].

-

The Fix: You must kinetically trap the desired macrocycle. Reduce the TFA concentration significantly. For sterically unhindered dipyrromethanes, a TFA concentration as low as 0.26 mM to 1.3 mM is sufficient to drive cyclization without triggering cleavage[4]. Limit the condensation time strictly to 5–15 minutes before quenching with a base or adding your oxidant.

Q3: Should I use TFA (Brønsted acid) or BF₃·OEt₂ (Lewis acid) for my condensation? A3: The choice depends on the stability of your intermediates and the steric bulk of your aldehydes. TFA is a proton donor that rapidly initiates condensation but is notorious for promoting scrambling in sensitive substrates. BF₃·OEt₂ acts as an electron pair acceptor[2]. It often provides higher yields for sterically encumbered aldehydes because it forms a coordination complex with the pyrrole nitrogen, modulating its reactivity and favoring cyclization over linear polymerization.

Part 3: Quantitative Catalyst Optimization Data

Use the following matrix to benchmark your initial experimental conditions based on your target macrocycle.

| Target Molecule | Precursors | Preferred Catalyst | Optimal Catalyst Conc. | Substrate Conc. | Reaction Time |

| Porphyrin (Symmetric) | Aldehyde + Pyrrole | BF₃·OEt₂ or TFA | ~10–30 mM | 10 mM | 30–60 min |

| Porphyrin (Asymmetric) | DPM + Aldehyde | TFA | 0.26 – 1.3 mM | ~10–30 mM | < 15 min |

| Dipyrromethane (DPM) | Aldehyde + Pyrrole | TFA | 0.1 equivalents | Pyrrole as solvent (40:1) | 15 min |

| Corrole | DPM + Aldehyde | TFA | 1.3 mM | 33 mM (DPM) | 5 hours |

Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below explicitly state the causality behind each step so you can adapt them safely.

Protocol A: Two-Step, One-Flask Lindsey Synthesis of meso-Tetraphenylporphyrin (TPP)

-

Monomer Dilution: Dissolve benzaldehyde (10 mmol) and pyrrole (10 mmol) in 1 L of anhydrous, degassed dichloromethane (CH₂Cl₂) to achieve a strict 10 mM concentration.

-

Causality: High dilution artificially lowers the collision frequency of growing oligomers, favoring intramolecular cyclization over intermolecular polymerization[1].

-

-

Catalysis: Shield the reaction flask from light. Inject BF₃·OEt₂ (3.3 mM final concentration) or TFA (10 mM final concentration) under vigorous stirring at room temperature.

-

Condensation: Allow the reaction to proceed for exactly 30–60 minutes.

-

Causality: The reaction reaches a steady-state equilibrium; extended times do not improve yield but drastically increase the risk of scrambling and decomposition.

-

-

Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (7.5 mmol) to irreversibly oxidize the porphyrinogen to the porphyrin. Stir for 1 hour.

-

Neutralization: Quench the residual acid with triethylamine (TEA) before concentrating the solvent.

-

Causality: Concentrating an unquenched solution spikes the acid molarity, leading to acid-catalyzed degradation of the porphyrin during rotary evaporation.

-

Protocol B: Scalable Synthesis of 5-Phenyldipyrromethane (DPM)

-

Monomer Loading: Mix benzaldehyde (10 mmol) with a massive excess of pyrrole (400 mmol, 40:1 ratio).

-

Causality: Pyrrole acts as both reactant and solvent. The vast stoichiometric excess ensures the reaction stops at the dimer (DPM) stage, preventing further condensation into tripyrranes[5].

-

-

Catalysis: Degas the solution with Argon for 5 minutes. Add TFA (1.0 mmol, 0.1 equivalents relative to aldehyde).

-

Reaction: Stir at room temperature for exactly 15 minutes.

-

Quenching (Critical Step): Immediately quench the catalyst by adding 0.1 M aqueous NaOH.

-

Causality: Failure to neutralize the acid before removing the excess pyrrole will cause the DPM to polymerize into a black tar as the solution concentrates under vacuum[5].

-

-

Purification: Extract with CH₂Cl₂, remove excess pyrrole via vacuum distillation, and recrystallize the DPM.

References

-

Angrish, Parul. "SYNTHESES OF meso-SUBSTITUTED PORPHODIMETHENES AND PORPHYRINS WITH EXOCYCLIC RING SYSTEMS." University of Florida.[Link]

-

G. F. Moore Lab. "Refined Synthesis of 5-Substituted Dipyrromethanes." G. F. Moore Lab.[Link]

-

Gryko, Daniel T., et al. "A Simple and Versatile One-Pot Synthesis of meso-Substituted trans-A2B-Corroles." The Journal of Organic Chemistry. [Link]

-

Lindsey, Jonathan S., et al. "Rational Synthesis of Meso-Substituted Porphyrins Bearing One Nitrogen Heterocyclic Group." Carnegie Mellon University. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrrole Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-SCALE-2024-EXO

Executive Summary: The "Heat Trap" of Scale-Up

Scaling up pyrrole synthesis is not merely a matter of increasing quantities; it is a fundamental shift in physics. As you move from a 100 mL flask to a 50 L reactor, your surface-area-to-volume ratio drops drastically. Heat that dissipated harmlessly in the lab now accumulates, potentially leading to thermal runaway .

This guide addresses the three most critical exothermic failure modes in pyrrole chemistry:

-

Induction Period Failures (Paal-Knorr & Hantzsch)

-

Polymerization Runaways (Acid-catalyzed decomposition)

-

Intermediate Instability (Vilsmeier-Haack functionalization)

Troubleshooting Module: Paal-Knorr Synthesis

Context: The condensation of 1,4-dicarbonyls with primary amines.[1][2][3]

Thermodynamics:

Issue 1: "The temperature spiked 40°C after I finished dosing the amine."

Diagnosis: Dosing into an Induction Period. You likely added the amine at a temperature too low for the reaction to start immediately. The reagent accumulated (pooled) in the reactor. When the reaction finally initiated, it consumed the accumulated pool all at once, releasing the total enthalpy of reaction instantaneously rather than over time.

Corrective Protocol (The "5% Rule"):

-

Calculate Onset: Determine the reaction onset temperature using DSC (Differential Scanning Calorimetry) before scale-up.

-

Charge 5-10%: Add only 5-10% of the amine at the target temperature.

-

Wait for the "Kick": Monitor the internal temperature (

) and jacket temperature ( -

Resume Dosing: Only after the "kick" is observed, begin the main feed. The feed rate should be Mass Transfer Limited (i.e., the reaction consumes reagent as fast as it is added).

Issue 2: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Acid-Catalyzed Polymerization ("Pyrrole Red"). Pyrroles are electron-rich and highly susceptible to electrophilic attack. In the presence of strong acids or Lewis acids (often used as catalysts in Paal-Knorr), the product pyrrole can attack a protonated pyrrole neighbor, initiating a polymerization chain reaction. This process is also exothermic.[4]

Corrective Protocol:

-

Buffer the System: Avoid strong mineral acids if possible. Use weak acids (Acetic acid,

) or buffered systems. -

Protect the Nitrogen: If using a harsh catalyst is unavoidable, consider using an electron-withdrawing protecting group (e.g., Boc, Tosyl) on the amine before cyclization, though this changes the synthetic route.

-

Quench Cold: Never quench an acidic pyrrole reaction at high temperature. Cool to <5°C before neutralizing.

Troubleshooting Module: Vilsmeier-Haack Formylation

Context: Functionalizing the pyrrole ring (C2 or C3 formylation) using DMF and

Issue 3: "The reactor over-pressurized during the Vilsmeier reagent formation."

Diagnosis: Thermal Decomposition of the Chloroiminium Intermediate. The Vilsmeier intermediate (chloroiminium salt) is thermally unstable.[5] If you accumulate it in the reactor without the pyrrole substrate present to consume it, it can undergo self-accelerating decomposition, generating gas and heat.

Corrective Protocol (Instantaneous Consumption):

-

Do Not Pre-Form in Bulk: Avoid making the entire batch of Vilsmeier reagent before adding the substrate.

-

Semi-Batch Mode: Add

slowly to a mixture of DMF and Pyrrole. This ensures the Vilsmeier reagent reacts with the pyrrole immediately upon formation, preventing accumulation. -

Flow Chemistry: This reaction is an ideal candidate for continuous flow reactors, where the unstable intermediate exists for only seconds before consumption.

Data & Visualizations

Table 1: Thermal Hazard Data for Common Pyrrole Reactions

| Reaction Type | Key Hazard | Critical Control Point | |

| Paal-Knorr | Induction Period Runaway | -67.5 kJ/mol [1] | Confirmation of initiation (The "Kick") |

| Hantzsch | Exothermic Condensation | -45 to -60 kJ/mol | Rate of |

| Vilsmeier-Haack | Intermediate Decomposition | -57 kJ/mol [2] | Do not accumulate intermediate |

| Acid Polymerization | "Pyrrole Red" Formation | Variable (High) | pH > 3 during workup; T < 5°C |

Figure 1: Safe Scale-Up Workflow (Process Logic)

Caption: Logic flow for scaling up exothermic pyrrole syntheses. The diamond decision node is critical for preventing solvent boiling.

Figure 2: Paal-Knorr Heat Release Points

Caption: Thermal profile of Paal-Knorr synthesis. Note that heat is released in two distinct stages; the second is often the most vigorous.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis acids like

Q: My solvent boils at 80°C. Is it safe to run the reaction at 75°C?

A: Risky. If your adiabatic temperature rise (

-

Rule of Thumb: Operating Temp +

should be

Q: How do I safely quench a large-scale pyrrole reaction? A: Never add water directly to a hot, acidic pyrrole mixture.

-

Cool the reactor to <10°C.

-

Inverse Quench: Transfer the reaction mixture slowly into a pre-cooled, stirred quench solution (e.g., NaHCO3/Water). This ensures the pH remains controlled and heat generation is distributed into a large thermal mass.

References

-

Cabrera, A., et al. (2025).[6] "Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles." Repositorio UC. Available at: [Link]

-

Mettler Toledo. (2005).[5][7] "Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-Dimethylaniline." User Com. Available at: [Link][8][9]

-

Stanford Environmental Health & Safety. (2023).[10][11] "Scale Up Safety Guide." Stanford University. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.uc.cl [repositorio.uc.cl]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. Frontiers | Experimental study of thermal runaway process of 256Ah prismatic nickel-rich battery [frontiersin.org]

Technical Support Center: Optimizing Paal-Knorr Pyrrole Synthesis Through Solvent Selection

Welcome to our dedicated technical support guide for the Paal-Knorr pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, with a specific focus on the critical role of the solvent in achieving optimal outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and rationalize your optimization strategies.

The Central Role of the Solvent in the Paal-Knorr Reaction

The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, constructs the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] While seemingly straightforward, the reaction's efficiency, rate, and even the product distribution are profoundly influenced by the chosen solvent. The solvent does more than just dissolve the reactants; it actively participates in the reaction mechanism by influencing the stability of intermediates, the efficacy of the catalyst, and the solubility of reactants and products.

The reaction is typically performed under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.[4] The mechanism, elucidated by Amarnath et al., involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[1] This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrrole.[1][3][5]

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What is the primary consideration when choosing a solvent for the Paal-Knorr reaction?

The choice of solvent is intrinsically linked to the nature of the amine substrate.[5] For aliphatic amines, which are generally more basic and nucleophilic, a wider range of solvents can be employed. In contrast, less reactive aromatic amines often require more forcing conditions or specific solvent properties to achieve good conversion.

Q2: Can I use protic solvents like ethanol or methanol?

Yes, protic solvents such as ethanol and methanol are commonly used and are often a good starting point for optimization. They are effective at solvating the starting materials and any acid catalyst used. However, their ability to hydrogen bond can sometimes slow down the reaction by stabilizing the hemiaminal intermediate and hindering the final dehydration steps.

Q3: When should I consider using an aprotic solvent like toluene or xylene?

Aprotic, non-polar solvents like toluene or xylene are particularly useful when driving the reaction to completion by removing water.[6] These solvents allow for the use of a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thus shifting the equilibrium towards the product. This is especially beneficial for less reactive substrates or when seeking to maximize yield.

Q4: Is it possible to run the Paal-Knorr reaction under solvent-free conditions?

Solvent-free conditions have emerged as a "green" and often highly efficient alternative.[7][8] This approach can lead to shorter reaction times and simplified workups. It is particularly effective for reactions that can be conducted at elevated temperatures where the reactants form a molten state. Several studies have reported high yields for the synthesis of N-substituted pyrroles under solvent-free conditions, sometimes at room temperature.[8][9]

Q5: What about "green" solvents like water?

While many organic substrates have limited solubility in water, its use as a solvent in the Paal-Knorr reaction has been successfully demonstrated, often with the aid of surfactants or co-solvents to improve solubility.[10][11][12] Water is non-toxic, inexpensive, and can sometimes accelerate reactions through hydrophobic effects.

Troubleshooting Guide: Solvent-Related Issues

This section addresses common problems encountered during the Paal-Knorr reaction and provides actionable troubleshooting steps related to solvent choice.

| Problem | Potential Cause(s) | Troubleshooting Action(s) |

| Low or No Conversion | 1. Inappropriate Solvent: The solvent may not be suitable for the specific amine's reactivity. 2. Insufficient Temperature: The reaction may require more thermal energy to proceed. 3. Catalyst Inactivity: The chosen solvent may be interfering with the catalyst. | 1. Change Solvent System: If using a protic solvent with a less reactive amine, switch to a higher-boiling aprotic solvent like toluene and use a Dean-Stark trap to remove water.[6] For highly reactive amines, consider a lower-boiling solvent to control the reaction rate. 2. Increase Temperature: If solubility is not an issue, increasing the reaction temperature can improve the rate.[7] Microwave-assisted heating can also be effective in reducing reaction times.[13] 3. Evaluate Catalyst-Solvent Compatibility: Ensure the acid catalyst is soluble and active in the chosen solvent. Some Lewis acids may be more effective in aprotic media. |

| Formation of Furan Byproduct | 1. Highly Acidic Conditions: Strong acids (pH < 3) can favor the formation of furan byproducts.[7][13] 2. Water as a Nucleophile: In aqueous or protic solvents, water can compete with the amine, leading to furan formation. | 1. Use a Weaker Acid: Switch from a strong mineral acid to a weaker organic acid like acetic acid. 2. Minimize Water: If furan formation is significant, use an aprotic solvent with a Dean-Stark trap to remove water as it is formed. |

| Product Polymerization/Tarry Mixture | 1. Excessively High Temperature: Prolonged heating at high temperatures can lead to the degradation and polymerization of starting materials or the pyrrole product.[13] 2. Highly Concentrated Reaction: In solvent-free or highly concentrated conditions, localized overheating can occur. | 1. Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer duration.[11] 2. Dilute the Reaction: If running solvent-free, consider adding a high-boiling, inert solvent like toluene or xylene to better control the temperature and prevent charring. |

| Difficulty in Product Isolation | 1. Product Solubility: The synthesized pyrrole may be highly soluble in the reaction solvent, leading to losses during workup. 2. Emulsion Formation: Some solvent combinations, particularly with aqueous workups, can lead to persistent emulsions. | 1. Choose a Solvent with Different Polarity: Select a reaction solvent from which the product is likely to precipitate upon cooling or can be easily extracted into a different solvent during workup. 2. Modify Workup Procedure: If emulsions form, try adding brine or filtering the mixture through celite. |

Experimental Protocol: A Comparative Study of Solvents

To illustrate the impact of solvent choice, consider the synthesis of 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline.

Materials:

-

2,5-Hexanedione (1.0 eq)

-

Aniline (1.1 eq)

-

Acetic Acid (catalytic amount, e.g., 0.1 eq)

-

Solvents: Ethanol, Toluene, Water, Solvent-free

Procedure:

-

Ethanol: To a round-bottom flask, add 2,5-hexanedione, aniline, and ethanol. Add a catalytic amount of acetic acid. Reflux the mixture and monitor the reaction progress by TLC.

-

Toluene (with Dean-Stark): To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,5-hexanedione, aniline, and toluene. Add a catalytic amount of acetic acid. Reflux the mixture, collecting the water in the Dean-Stark trap. Monitor the reaction progress by TLC.

-

Water: To a round-bottom flask, add 2,5-hexanedione, aniline, and water. Add a catalytic amount of a water-tolerant acid catalyst. Stir vigorously at an elevated temperature and monitor by TLC.

-

Solvent-Free: In a flask, mix 2,5-hexanedione and aniline. Add a catalytic amount of a solid acid catalyst or a few drops of acetic acid. Heat the mixture (e.g., in an oil bath) and monitor by TLC.

Work-up (General): Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[13]

Caption: A logical workflow for solvent selection and optimization in the Paal-Knorr synthesis.

References

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

RSC Publishing. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Available from: [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available from: [Link]

-

ResearchGate. Optimization of reaction conditions | Download Table. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]

-

Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Available from: [Link]

-

ResearchGate. Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway | Request PDF. Available from: [Link]

-

ScienceDirect. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

RSC Publishing. An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Available from: [Link]

-

RSC Publishing. Atroposelective synthesis of N–N axially chiral pyrrolylamides by combined-acid catalytic Paal–Knorr reaction. Available from: [Link]

-

ResearchGate. The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles | Request PDF. Available from: [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. html.rhhz.net [html.rhhz.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Pyrrole Carboxylic Acids with Amide Analogs: A Comparative Analysis of Biological Activity

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of pyrrole carboxylic acids and their amide bioisosteres, exploring the rationale, synthetic considerations, and impact on biological activity.

The Rationale for Bioisosteric Replacement: The Carboxylic Acid Challenge

The carboxylic acid moiety is a common feature in many biologically active molecules, including several pyrrole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac[1]. Its ability to form strong ionic interactions and hydrogen bonds often contributes significantly to target binding. However, the acidic nature of this group can also present several challenges in drug development:

-

Poor Membrane Permeability: At physiological pH, carboxylic acids are typically ionized, leading to a negative charge that hinders passive diffusion across biological membranes. This can result in poor oral bioavailability and limited access to intracellular targets.

-

Metabolic Instability: Carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.

-

Toxicity: The accumulation of certain acidic drugs has been associated with toxicity.

The replacement of a carboxylic acid with a bioisostere, such as an amide, is a well-established strategy to mitigate these issues while aiming to retain or even enhance the desired biological activity. Amides are less acidic, can still participate in hydrogen bonding, and can improve metabolic stability and cell permeability.

dot

Caption: Bioisosteric replacement of a pyrrole carboxylic acid with an amide.

Comparative Biological Activities: Insights from the Literature

While direct head-to-head comparisons of a specific pyrrole carboxylic acid and its exact amide bioisostere are not abundant in the literature, numerous studies on pyrrole carboxamides demonstrate their significant and diverse biological activities. These findings provide strong evidence for the potential of this scaffold as a successful replacement for the corresponding carboxylic acids.

Pyrrole carboxamides have emerged as a promising class of anticancer agents. Several studies have reported potent cytotoxic effects against various cancer cell lines. For instance, novel pyrrole-based carboxamides have been identified as tubulin polymerization inhibitors, targeting the colchicine-binding site and inducing cell cycle arrest and apoptosis[2][3][4]. In one study, certain pyrrolizine-5-carboxamide derivatives displayed high anticancer activity with IC50 values in the sub-micromolar range against MCF-7, A2780, and HT29 cancer cell lines[5]. Another series of pyrrole-3-carboxamide derivatives were identified as potent inhibitors of EZH2, a key enzyme in cancer epigenetics[6].

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolizine-5-carboxamides | MCF-7 | 0.08 - 0.92 | [5] |

| Pyrrolizine-5-carboxamides | A2780 | 0.30 - 0.92 | [5] |

| Pyrrole-based Carboxamides | Epithelial Cancers | < 25 | [2] |

| Pyrrole-3-carboxamides (EZH2 inhibitors) | K562 | Potent Inhibition | [6] |

Table 1: Anticancer Activity of Representative Pyrrole Carboxamides

The pyrrole carboxamide scaffold is also a key feature in many potent antibacterial agents. Researchers have synthesized and evaluated numerous derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of 4-phenylpyrrole-2-carboxamide derivatives showed significant activity against Gram-negative bacterial strains, with MIC values in the range of 6.05-6.25 µg/mL[7]. Another study on diverse pyrrole-2-carboxamide derivatives reported MIC values as low as 1.05 µg/mL against various bacterial strains[8]. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV[9].

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Phenylpyrrole-2-carboxamides | Gram-negative | 6.05 - 6.25 | [7] |

| Pyrrole-2-carboxamides | Various strains | 1.05 - 12.01 | [8] |

| Pyrrole-2-carboxamides | M. tuberculosis | < 0.016 | [10][11][12] |

Table 2: Antibacterial Activity of Representative Pyrrole Carboxamides

Given that several pyrrole carboxylic acids are known NSAIDs, it is not surprising that their amide bioisosteres also exhibit anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes. A study on pyrrolizine-5-carboxamides demonstrated significant anti-inflammatory and analgesic activities, with some derivatives showing high binding affinity to COX-2 in docking studies[5]. While direct comparative IC50 values with their carboxylic acid counterparts are not provided in this specific study, the potent activity of the carboxamides underscores their potential in this therapeutic area.

Experimental Protocols for Comparative Evaluation

To directly compare the biological activity of a pyrrole carboxylic acid and its amide bioisostere, a series of standardized experiments should be conducted. The following protocols provide a framework for such a comparative study.

This protocol outlines a standard amide coupling reaction.

Objective: To synthesize a pyrrole carboxamide from its corresponding carboxylic acid.

Materials:

-

Pyrrole-2-carboxylic acid

-

Amine (e.g., benzylamine)

-

Coupling agent (e.g., T3P - Propylphosphonic anhydride)

-

Organic base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Anhydrous solvent (e.g., DMF - Dimethylformamide)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Dissolution: Dissolve the pyrrole-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Slowly add the coupling agent, such as T3P (1.5 equivalents), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 4 hours[13].

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure pyrrole carboxamide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

dot

Caption: General workflow for the synthesis of pyrrole carboxamides.

This assay is a standard in vitro model to predict human intestinal absorption of drugs.

Objective: To determine and compare the apparent permeability coefficient (Papp) of a pyrrole carboxylic acid and its amide bioisostere.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well plates with 0.4 µm pore size)

-

Cell culture medium and supplements

-

Test compounds (pyrrole carboxylic acid and amide)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density (e.g., 150,000 cells/well) and culture for 21-29 days until they form a confluent and differentiated monolayer[14].

-

Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the test compound (at a known concentration) to the apical (donor) side of the Transwell insert.

-

At specified time intervals, collect samples from the basolateral (receiver) side.

-

To assess efflux, perform the experiment in the reverse direction (basolateral to apical).

-

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber[15].

dot

Caption: Schematic of the Caco-2 permeability assay.

This assay measures the affinity of a compound for a specific receptor.

Objective: To determine and compare the binding affinity (e.g., IC50 or Ki) of a pyrrole carboxylic acid and its amide bioisostere to a target receptor.

Materials:

-

Receptor source (e.g., cell membranes expressing the target receptor)

-

Radiolabeled ligand with known affinity for the receptor

-

Test compounds (pyrrole carboxylic acid and amide)

-

Assay buffer

-

Filter plates (e.g., 96-well glass fiber filter plates)

-

Scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare a fixed concentration of the radiolabeled ligand.

-

Reaction Setup: In a 96-well plate, set up reactions for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + excess of a high-affinity unlabeled ligand), and competitive binding (radioligand + receptor + test compound at various concentrations)[16].

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter.

-

Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter[17].

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value[16].

Conclusion and Future Perspectives

The bioisosteric replacement of a carboxylic acid with an amide in pyrrole-based compounds is a valid and often successful strategy in drug discovery. The literature provides substantial evidence that pyrrole carboxamides possess a wide range of potent biological activities, including anticancer, antibacterial, and anti-inflammatory effects. While direct comparative studies are limited, the theoretical advantages of amides in terms of improved cell permeability and metabolic stability are well-established.

The experimental protocols provided in this guide offer a clear path for researchers to conduct their own direct comparisons. By systematically evaluating both the pyrrole carboxylic acid and its amide bioisostere, a comprehensive understanding of the structure-activity relationship can be achieved. This data-driven approach is essential for making informed decisions in the lead optimization process and for the successful development of novel therapeutics.

References

-

Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry. [Link]

-

Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]

-

Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. PubMed. [Link]

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications. [Link]

-

Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. [Link]

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Semantic Scholar. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

-

Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. MDPI. [Link]

-

Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. Advances in Molecular Oncology. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. [Link]

-

Design and synthesis of potential pyrrole-coupled carboxamide derivatives as an anti-superbug MRSA agent. Growing Science. [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. ECVAM. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications. [Link]

-

Design and Synthesis of Potential Pyrrole Coupled Carbothioamide Derivatives and its Antibacterial Studies against Superbug MRSA. Biointerface Research in Applied Chemistry. [Link]

-

Permeation Testing. Teledyne LABS. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]

-

Method for Determination of Drug Permeability. Labinsights. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed. [Link]

-

About Ligand Binding Assays. Gifford Bioscience. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Cairo University. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [Link]

-

Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

-

Receptor Binding Assay. Creative Bioarray. [Link]

-

Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Publications. [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines - Galembikova - Advances in Molecular Oncology [umo.abvpress.ru]

- 5. Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

Safety Operating Guide

Personal protective equipment for handling 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Operational Safety Guide: Handling 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic Acid

Part 1: Executive Safety Assessment

The Substance: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole intermediate commonly used in the synthesis of bioactive compounds, including kinase inhibitors and heme-related porphyrins.

The Hazard Profile (The "Why"): As a Senior Application Scientist, I categorize this substance as a High-Risk Irritant & Bioactive Intermediate . While often classified under generic GHS categories, its specific functional groups dictate the safety protocol:

-

Respiratory Sensitization Risk: As a carboxylic acid derivative attached to a pyrrole ring, this compound typically presents as a fine, electrostatic powder. The primary risk is not just contact, but inhalation of micro-dust , which can cause severe upper respiratory tract irritation (STOT SE 3) and potential sensitization.

-

Ocular Damage: The acidity combined with the organic lipophilicity allows it to penetrate mucous membranes rapidly, leading to serious eye irritation (Category 2A) or damage.

-

Unknown Bioactivity: In drug development, intermediates often possess "silent" biological activity. Until fully characterized, we treat it as a potential pharmacological agent (Universal Precautions).

Part 2: The PPE Matrix

This matrix is designed to create a redundant barrier system. Do not deviate from these specifications.

| Protection Zone | Equipment Standard | Operational Logic (Causality) |

| Respiratory | Primary: Fume Hood (Certified) Secondary: N95/P100 (if outside hood) | The compound is a solid irritant. Engineering controls (hood) are superior to personal respirators. Never weigh this on an open bench. |

| Hand Protection | Nitrile (Double Gloving) Inner: 4 mil (0.10 mm) Outer: 5-8 mil (extended cuff) | Pyrrole derivatives can permeate latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |

| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Air currents in fume hoods can swirl light powders around the sash; goggles seal the eyes from airborne dust. |

| Body | Lab Coat (Cotton/Poly) Closed front, long sleeves | Prevents accumulation of static-charged dust on street clothes, which can be tracked home. |

Part 3: Operational Protocol (Step-by-Step)

Scenario: Weighing 500 mg for a reaction setup. Context: This powder is likely static-prone. Using a standard spatula often results in "jumping" particles.

Phase 1: Preparation (The "Clean" Zone)

-

Activate Engineering Controls: Verify Fume Hood flow is between 80-100 fpm.

-

Anti-Static Setup: Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the balance draft shield with a damp lint-free wipe to discharge static.

-

Donning: Put on inner gloves, lab coat, goggles, and then outer gloves. Tape the outer glove cuff over the lab coat sleeve if handling large quantities (>5g).

Phase 2: The Transfer (The "Hot" Zone)

-

Taring: Place the weighing boat/vial in the balance. Wait 10 seconds for the draft shield air currents to settle before taring.

-

Transfer: Use a stainless steel spatula (plastic generates static).

-

Technique: Do not dump.[1] Tap the spatula gently against the side of the vial to release powder in a controlled stream.

-

-

Containment: Immediately cap the source container and the receiving vial inside the hood.

-

Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened with Ethanol or Acetone before removing it from the hood.

Phase 3: Solubilization (Reaction Setup)

-

Solvent Addition: Add solvent (e.g., DMSO, Methanol) directly to the solid.

-

Note: Pyrroles are electron-rich and can oxidize. If the solution turns dark/black rapidly, it indicates oxidation; however, safety-wise, treat the solution as a permeation hazard (DMSO carries solutes through skin).

-

-

Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Part 4: Visualization (Safe Handling Workflow)

The following diagram illustrates the hierarchy of controls and decision points during the handling process.

Figure 1: Decision logic for handling static-prone organic intermediates in a research environment.

Part 5: Emergency & Disposal

Spill Management:

-

Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel to weigh down the powder, then scoop into a waste bag.

-

Wet Spill: Absorb with vermiculite or sand.

-

Decontamination: Wash the surface with 1N NaOH (to neutralize the carboxylic acid) followed by water.

Disposal Protocol:

-

Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats in the "Solid Hazardous Waste" drum.

-

Liquid Waste: Dissolve excess material in a combustible solvent (Acetone) and dispose of in the "Organic Solvents" stream for incineration. Do not pour down the drain.

References

-

PubChem. (n.d.). Compound Summary: Pyrrole-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

-

CDC - NIOSH. (n.d.). Hierarchy of Controls. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.